Guanosine 2',3'-cyclic monophosphate sodium salt
Description
Guanosine 2',3'-cyclic monophosphate sodium salt (2',3'-cGMP-Na) is a cyclic nucleotide derivative with the phosphate group bridging the 2' and 3' hydroxyl groups of the ribose moiety. Its molecular formula is C₁₀H₁₁N₅NaO₇P, and it has a molecular weight of 367.19 g/mol (sodium salt form) . The compound is identified by CAS number 15718-49-7 (sodium salt) and is distinct from its 3',5'-cyclic counterpart (3',5'-cGMP, CAS 40732-48-7) .
2',3'-cGMP-Na is involved in cellular signaling and metabolic regulation. Evidence from plant studies indicates its role in low-temperature stress responses, where it accumulates in Saussurea involucrata leaves, suggesting participation in purine metabolism pathways . Unlike the well-characterized 3',5'-cGMP (a canonical second messenger in animals), 2',3'-cGMP-Na’s biological functions remain less explored, though its structural uniqueness implies specialized roles in nucleotide recycling or stress adaptation .
Properties
CAS No. |
15718-49-7 |
|---|---|
Molecular Formula |
C10H12N5O7P |
Molecular Weight |
345.21 g/mol |
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
UASRYODFRYWBRC-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
physical_description |
Solid |
Related CAS |
15718-49-7 (mono-hydrochloride salt) |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted One-Step Cyclophosphorylation
A modern protocol developed by Brown et al. (1952) and refined by Khorana’s group (Tener & Khorana, 1955) forms the basis for contemporary microwave-assisted synthesis. The method employs bis(dimethyldiamino)phosphorodiamidate (BDMDAP) as a cyclophosphorylating agent under microwave irradiation:
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Reaction Setup :
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Workup and Purification :
Advantages :
Traditional Intramolecular Cyclization
Van Boom et al. (1973) pioneered this method using phosphorus oxychloride (POCl₃) in trimethyl phosphate:
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Phosphorylation :
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Salt Formation :
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Sodium counterion exchange via Dowex 50WX8 resin produces the sodium salt.
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Limitations :
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Lower yields (50–60%) due to side reactions.
Enzymatic Synthesis
RNA Hydrolysis with Ribonucleases
RNase I from Escherichia coli generates 2',3'-cGMP as an RNA degradation byproduct:
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Substrate Preparation :
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RNA rich in guanosine residues (e.g., yeast tRNA) is hydrolyzed with RNase I (10 U/mg RNA) in Tris-HCl buffer (pH 7.5).
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-
Product Isolation :
Key Finding :
cGAS-Catalyzed Cyclization
cGAMP synthase (cGAS) catalyzes 2',3'-cGMP formation from GTP in mammalian cells:
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Enzymatic Reaction :
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Purification :
Applications :
Fermentation-Based Production
Bacillus subtilis Fermentation
A patented method (US3269916A) utilizes B. subtilis strains low in nucleotidase activity:
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Fermentation Medium :
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Process Parameters :
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Product Recovery :
Challenges :
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Requires strain optimization to suppress nucleotidases.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 70–91 | ≥95 | 1 day | High |
| Traditional POCl₃ | 50–60 | 80–85 | 3 days | Moderate |
| RNase Hydrolysis | 30–40 | 85–90 | 2 days | Low |
| cGAS Enzymatic | 60–75 | ≥95 | 6 hours | Moderate |
| B. subtilis | 40–50 | 70–80 | 11 days | High |
Key Insights :
Chemical Reactions Analysis
Guanosine 2’,3’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction can break the cyclic phosphate ester bond, converting the compound into guanosine monophosphate.
Oxidation and Reduction: These reactions can modify the guanine base or the ribose moiety, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common reagents used in these reactions include acids, bases, and specific enzymes that catalyze the hydrolysis or cyclization processes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Signaling
Role as a Second Messenger
2',3'-cGMP acts as a second messenger in cellular signaling pathways. It is involved in the regulation of numerous physiological processes, including:
- Quorum Sensing in Bacteria : Recent studies have demonstrated that 2',3'-cGMP regulates quorum sensing and virulence factors in Ralstonia solanacearum, a plant pathogen. This regulation impacts biofilm formation and pathogenicity, highlighting its potential as a target for controlling bacterial infections .
- Immune Response Modulation : 2',3'-cGMP has been identified as an endogenous high-affinity agonist for Stimulator of Interferon Genes (STING), which plays a pivotal role in the immune response to pathogens. It induces M2 macrophage polarization, enhancing anti-inflammatory responses .
Pharmacological Applications
Therapeutic Potential
The therapeutic implications of 2',3'-cGMP are vast, particularly in drug development and treatment strategies:
- Cancer Therapy : Research has indicated that manipulating the levels of 2',3'-cGMP can influence tumor growth and metastasis. For instance, its role in modulating immune responses can be harnessed to enhance the efficacy of cancer immunotherapies .
- Viral Infections : The compound's involvement in viral RNA synthesis pathways suggests potential applications in antiviral drug development. For example, its interaction with RNA-dependent RNA polymerases could be explored to inhibit viral replication .
Case Studies
Mechanism of Action
Guanosine 2’,3’-cyclic monophosphate sodium salt exerts its effects primarily through the activation of intracellular protein kinases. These kinases are activated in response to the binding of membrane-impermeable peptide hormones to the external cell surface . The activation of protein kinases leads to various downstream effects, including the relaxation of smooth muscle tissues and the regulation of ion channel conductance .
Comparison with Similar Compounds
Comparison with Similar Cyclic Nucleotides
Structural Isomerism: 2',3' vs. 3',5' Cyclic Nucleotides
Cyclic nucleotides differ in phosphate linkage positions, affecting conformation, stability, and interactions with enzymes.
Key Observations :
- Stability : 3',5'-cyclic nucleotides are more stable due to their chair-like ribose conformation, whereas 2',3'-cyclic forms are prone to hydrolysis, limiting their utility in prolonged signaling .
- Enzymatic Specificity : Phosphodiesterases (PDEs) and cyclases exhibit high specificity for 3',5'-cGMP/cAMP, enabling precise regulation of their intracellular levels. In contrast, 2',3'-cyclic nucleotides are often byproducts of RNA degradation .
2',3'-cGMP-Na
- Plant Stress Response : Accumulates in Saussurea involucrata under low temperatures, alongside other purine derivatives like hypoxanthine and xanthine, suggesting a role in nucleotide salvage pathways .
3',5'-cGMP and cAMP
- 3',5'-cGMP: Mediates nitric oxide (NO) signaling, vasodilation, and ion channel regulation. Elevated cGMP levels correlate with reduced vascular endothelial growth factor (VEGF) in psoriasis models .
- cAMP: Regulates glycogenolysis, lipolysis, and hormone secretion. In Morris hepatomas, cAMP levels are lower than in healthy liver, while cGMP levels remain unchanged, highlighting tissue-specific regulatory mechanisms .
Pharmacological and Experimental Use
Research Findings and Discrepancies
- Stress Adaptation in Plants : 2',3'-cGMP-Na accumulation under cold stress in S. involucrata suggests a unique role in nucleotide metabolism, distinct from 3',5'-cGMP’s signaling functions in animals .
- Therapeutic Potential: While 3',5'-cGMP modulators (e.g., sildenafil) are clinically significant, 2',3'-cGMP-Na lacks direct therapeutic applications due to instability and undefined targets .
Biological Activity
Guanosine 2',3'-cyclic monophosphate sodium salt (2',3'-cGAMP) is a cyclic nucleotide that plays a crucial role in various biological processes, particularly in immune signaling. It acts as a second messenger in cellular signaling pathways, particularly those involving the stimulator of interferon genes (STING) pathway. This article explores the biological activity of 2',3'-cGAMP, detailing its mechanisms, effects on immune responses, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C₁₀H₁₃N₅NaO₇P
- Molecular Weight : 337.21 g/mol
- Purity : ≥98%
2',3'-cGAMP is synthesized from ATP and GTP by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. Once produced, it binds to STING, triggering downstream signaling pathways that lead to the production of type I interferons and other cytokines, which are critical for antiviral immunity and inflammation.
Binding Affinity
The binding affinity of 2',3'-cGAMP for human STING is characterized by a dissociation constant (K_d) of approximately 3.79 nM, while for rat STING, it is around 120 nM . This high affinity indicates its potent role as an agonist in immune responses.
Immune Modulation
- Macrophage Activation : 2',3'-cGAMP has been shown to induce the repolarization of M2 macrophages in vitro, promoting anti-inflammatory responses .
- Antiviral Response : In Drosophila melanogaster, 2',3'-cGAMP acts as a second messenger that enhances antiviral immunity by activating STING-dependent pathways, reducing viral RNA loads and increasing survival rates post-infection .
Therapeutic Potential
Due to its role in modulating immune responses, 2',3'-cGAMP is being explored for its therapeutic potential in various diseases:
- Cancer Immunotherapy : By enhancing the immune response against tumors, it may serve as a potent adjuvant in cancer therapies.
- Viral Infections : Its ability to stimulate antiviral responses positions it as a candidate for treating viral infections.
Case Studies and Research Findings
- Study on Macrophage Polarization :
- Antiviral Efficacy in Drosophila :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity and structural integrity of Guanosine 2',3'-cyclic monophosphate sodium salt?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, with ≥98% purity as a benchmark . Structural confirmation requires techniques like mass spectrometry (MALDI-TOF MS) to avoid degradation artifacts and X-ray crystallography for resolving cyclic phosphate configurations . Nuclear magnetic resonance (NMR) can further validate regiochemical specificity (2',3' vs. 3',5' isomers) .
Q. What solvent systems are compatible with this compound for in vitro applications?
- Methodological Answer : The compound is soluble in water and dimethyl sulfoxide (DMSO) . For biological assays, prepare stock solutions in sterile water or phosphate-buffered saline (PBS, pH 7.6) to minimize solvent interference . Avoid prolonged exposure to organic solvents like acetonitrile unless necessary for chromatographic separation .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis . For working solutions, aliquot and freeze at -80°C for long-term use. Stability studies indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can structural differences between 2',3'- and 3',5'-cyclic guanosine monophosphates impact experimental outcomes in signaling studies?
- Methodological Answer : The 2',3' isomer lacks the canonical 3',5' cyclic phosphate geometry required for binding cGMP-dependent protein kinases (PKG) . To differentiate signaling roles, use kinase activity assays with purified PKG and compare activation thresholds. Structural modeling (e.g., crystallographic data from 3',5'-cGMP ) predicts steric hindrance in enzyme binding pockets for the 2',3' isomer.
Q. What experimental strategies can resolve contradictory data on the intracellular effects of this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize 13C/15N-labeled analogs (e.g., 13C20,15N10-c-di-GMP ) to track intracellular uptake and metabolism via LC-MS .
- Enzymatic Profiling : Incubate with phosphodiesterases (PDEs) to assess hydrolysis resistance compared to 3',5'-cGMP .
- Genetic Knockdown : Use siRNA targeting putative 2',3'-cGMP-binding proteins to isolate downstream effects .
Q. What methodological considerations are critical for studying the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Sensitivity : Monitor degradation at physiological pH (7.4–7.6) using LC-UV/MS. Buffers with 20 mM sodium phosphate and 150 mM NaCl (pH 7.6) mimic intracellular conditions .
- Temperature : Conduct accelerated stability studies at 37°C to simulate body temperature .
- Enzymatic Interference : Include PDE inhibitors (e.g., IBMX) in cell-based assays to distinguish chemical vs. enzymatic degradation .
Q. How can researchers design experiments to investigate non-canonical signaling pathways mediated by 2',3'-cyclic guanosine monophosphate?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated 2',3'-cGMP analogs to identify interacting proteins from cell lysates .
- Transcriptomic Profiling : Compare RNA-seq data from cells treated with 2',3'-cGMP vs. 3',5'-cGMP to uncover unique gene regulatory networks .
- Structural Mimetics : Test dibutyryl derivatives (e.g., N²,2′-O-dibutyryl-cGMP ) to enhance membrane permeability and mimic intracellular effects .
Notes for Experimental Design
- Contradictory Evidence : While 3',5'-cGMP binds PKG with high affinity (Kd ~10⁻⁹ M) , 2',3'-cGMP shows no activation in kinase assays , suggesting distinct signaling roles.
- Advanced Tools : Isotope-labeled analogs (e.g., 13C/15N ) and synthetic dinucleotides (e.g., 2',3'-cGAMP ) are critical for tracing metabolic pathways and protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
